4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
This compound features a benzamide core substituted with a methyl group at the para position. The benzamide is connected via a sulfonamide ethyl linker to a piperazine ring, which is further functionalized with a pyrimidin-2-yl group at the 4-position.
Properties
IUPAC Name |
4-methyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-15-3-5-16(6-4-15)17(24)19-9-14-27(25,26)23-12-10-22(11-13-23)18-20-7-2-8-21-18/h2-8H,9-14H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCJKAKMWUKZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidinyl piperazine core. This core is then reacted with appropriate reagents to introduce the benzamide group and the methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions, optimized reaction conditions, and purification processes to ensure the production of a high-purity final product. The use of automated synthesis equipment and continuous flow chemistry could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits potential anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest a mechanism involving apoptosis induction and cell cycle arrest. For instance, a study published in Drug Target Insights reported that derivatives of similar sulfonamide structures showed promising results in inhibiting tumor growth in vitro and in vivo models .
Neuropharmacology
The compound's structural similarity to known neuroactive agents positions it as a candidate for treating neurological disorders. Research has shown that piperazine derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in conditions like depression and anxiety . In preclinical trials, compounds with similar piperazine moieties have demonstrated anxiolytic and antidepressant effects.
Antimicrobial Properties
Emerging research highlights the antimicrobial potential of this compound against various bacterial strains. Studies have indicated that sulfonamide derivatives possess broad-spectrum antibacterial activity, making them suitable candidates for developing new antibiotics . The mechanism is believed to involve the inhibition of folate synthesis pathways in bacteria.
Case Studies
Mechanism of Action
The mechanism by which 4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key structural differences among analogs include:
- Benzamide substituents : Methyl (target compound) vs. nitro (e.g., N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide in ) .
- Linker type: Sulfonamide (target) vs. selenoyl (e.g., 4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide in ) .
- Piperazine substituents : Pyrimidin-2-yl (target) vs. dichlorophenyl (e.g., 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide in ) or methoxyphenyl () .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The methyl group on the benzamide (target) increases lipophilicity, which may improve blood-brain barrier penetration relative to nitro-substituted analogs .
- Piperazine Substitution : Bulky groups like chlorobiphenyl (e.g., 1235965-35-1 in ) may hinder receptor access, whereas pyrimidin-2-yl (target) balances size and hydrogen-bonding capacity .
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Physicochemical Properties
Research Findings and Implications
- Receptor Selectivity : Piperazine substituents strongly influence target engagement. The dichlorophenyl group in enhances dopamine D3 affinity, while the pyrimidin-2-yl group in the target compound may favor other targets, such as kinases or serotonin receptors .
- Antioxidant vs. Stability Trade-offs: Selenoyl analogs () exhibit higher antioxidant activity but may suffer from metabolic instability compared to sulfonamide-linked compounds .
- Synthetic Flexibility : The sulfonamide ethyl linker in the target compound allows modular synthesis, enabling rapid exploration of substituent effects on the benzamide or piperazine moieties .
Biological Activity
4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic compound belonging to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O2S |
| Molecular Weight | 368.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to exhibit antagonistic activity on certain neurotransmitter receptors , which may contribute to its potential use in treating neuropsychiatric disorders.
Key Mechanisms:
- Dopaminergic Modulation : The compound may influence dopaminergic pathways, which are crucial in conditions such as schizophrenia and Parkinson's disease.
- Serotonergic Activity : By interacting with serotonin receptors, it may help in mood regulation and anxiety reduction.
- Inhibition of Enzymatic Activity : It has been noted to inhibit specific enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy.
Biological Activity and Case Studies
Several studies have evaluated the biological activity of similar compounds within the benzamide class, providing insights into the potential effects of this compound.
Pharmacological Studies
- Antipsychotic Effects : In a study involving animal models, derivatives of benzamides showed significant reductions in apomorphine-induced stereotypy, indicating potential antipsychotic effects. The structural modifications similar to those found in this compound enhanced efficacy compared to traditional antipsychotics like metoclopramide .
- Neuroprotective Properties : Research has suggested that compounds with piperazine moieties exhibit neuroprotective effects against oxidative stress in neuronal cells . This property may be beneficial in developing treatments for neurodegenerative diseases.
- Anticancer Activity : Benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, a related compound was shown to inhibit PARP1 activity in breast cancer cells, suggesting that similar mechanisms could be explored for this compound .
Data Tables
The following table summarizes relevant findings from various studies concerning the biological activity of benzamide derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
